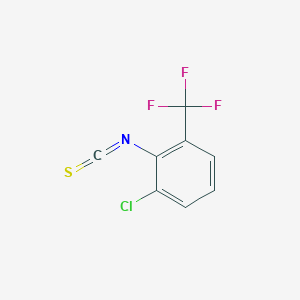

1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3ClF3NS It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an isothiocyanate group, and a trifluoromethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-amino-3-(trifluoromethyl)benzene with thiophosgene (CSCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane, at low temperatures to prevent decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

Oxidation and Reduction: The trifluoromethyl group can participate in oxidation-reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

Addition Reactions: Amines or alcohols in the presence of a base such as triethylamine (TEA).

Oxidation and Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Addition Reactions: Formation of thiourea or urea derivatives.

Oxidation and Reduction: Formation of reduced or oxidized trifluoromethyl derivatives.

Aplicaciones Científicas De Investigación

1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene involves its interaction with nucleophiles, leading to the formation of covalent bonds. The isothiocyanate group is highly reactive and can form thiourea derivatives with amines. The trifluoromethyl group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with other compounds.

Comparación Con Compuestos Similares

- 1-Chloro-2-isothiocyanato-4-(trifluoromethyl)benzene

- 1-Chloro-2-isothiocyanato-3-(difluoromethyl)benzene

- 1-Bromo-2-isothiocyanato-3-(trifluoromethyl)benzene

Comparison: 1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. The presence of the trifluoromethyl group at the 3-position significantly affects the compound’s electronic properties and reactivity compared to its analogs. This unique arrangement makes it particularly useful in applications requiring specific electronic characteristics and reactivity profiles.

Actividad Biológica

1-Chloro-2-isothiocyanato-3-(trifluoromethyl)benzene, with CAS No. 688763-26-0, is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro group and an isothiocyanate functional group, along with a trifluoromethyl substituent on the benzene ring. This configuration is significant as it influences the compound's reactivity and biological interactions.

Target Interactions : The isothiocyanate group is known for its ability to interact with various biological targets, including proteins and enzymes. This interaction often leads to modulation of biochemical pathways that can affect cellular function.

Biochemical Pathways : Compounds with isothiocyanate groups have been shown to influence pathways related to detoxification, apoptosis, and inflammation. They can act as electrophiles, forming adducts with nucleophilic sites in proteins, which may alter protein function and lead to biological responses.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown efficacy against various microbial strains. Studies indicate that isothiocyanates can disrupt microbial cell membranes and interfere with cellular metabolism.

- Anticancer Potential : Research indicates that isothiocyanates can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory properties.

Toxicity Profile

The toxicity of this compound has been evaluated in various studies:

| Study Type | Findings |

|---|---|

| In vitro cytotoxicity | Exhibited cytotoxic effects on certain cell lines at high concentrations. |

| Skin sensitization | Weak sensitizer based on local lymph node assay results (EC3 values >30%). |

| Genotoxicity | Limited evidence suggests it may not be genotoxic; however, some studies reported positive results. |

| Carcinogenicity | Observations of benign and malignant lesions in animal studies indicate potential carcinogenic effects. |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting its potential use as an antimicrobial agent in clinical settings.

- Cancer Research : In vitro experiments showed that the compound induced apoptosis in breast cancer cell lines by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its anti-inflammatory properties.

Propiedades

IUPAC Name |

1-chloro-2-isothiocyanato-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NS/c9-6-3-1-2-5(8(10,11)12)7(6)13-4-14/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOPLEXRHZBHEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N=C=S)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.